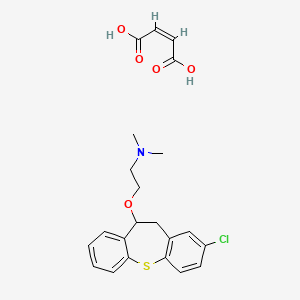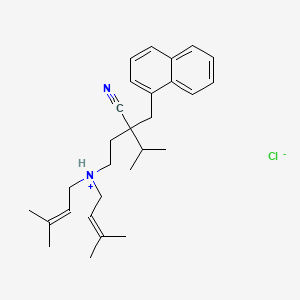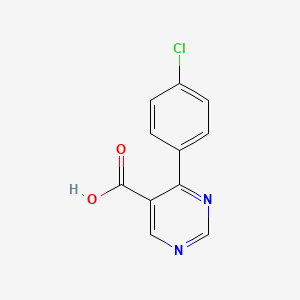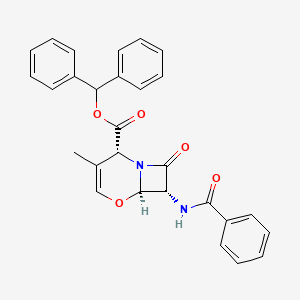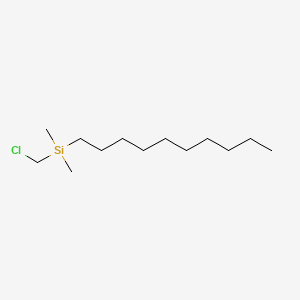
(Chloromethyl)decyldimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)decyldimethylsilane is an organosilicon compound with the molecular formula C13H29ClSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to a decyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Chloromethyl)decyldimethylsilane can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane. This process involves the reaction of (chloromethyl)dimethylchlorosilane with water, resulting in the formation of (chloromethyl)dimethylsilanol, which can then be further reacted to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, in the presence of catalysts like zinc chloride or ferric chloride. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)decyldimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form silanols.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, amines for substitution reactions, and acids or bases for condensation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)decyldimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of (Chloromethyl)decyldimethylsilane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, making it useful for modifying other molecules and surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the decyl group.
(Chloromethyl)dimethylsilanol: Contains a hydroxyl group instead of the decyl group.
(Chloromethyl)methyldichlorosilane: Contains two chlorine atoms bonded to the silicon atom
Uniqueness
(Chloromethyl)decyldimethylsilane is unique due to the presence of the decyl group, which imparts different physical and chemical properties compared to its similar compounds. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity .
Eigenschaften
CAS-Nummer |
70715-16-1 |
|---|---|
Molekularformel |
C13H29ClSi |
Molekulargewicht |
248.91 g/mol |
IUPAC-Name |
chloromethyl-decyl-dimethylsilane |
InChI |
InChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
InChI-Schlüssel |
ZJQQABUOLGYXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


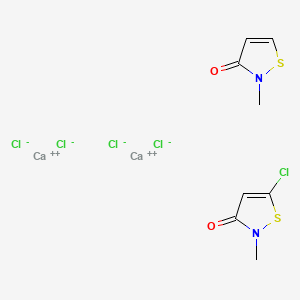
![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
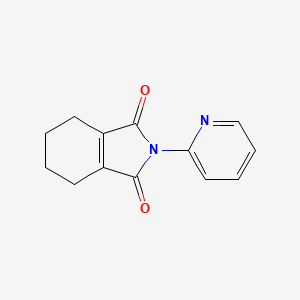
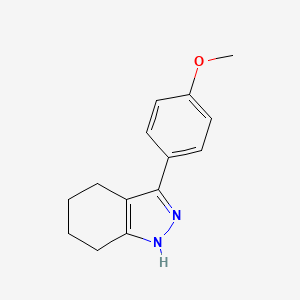
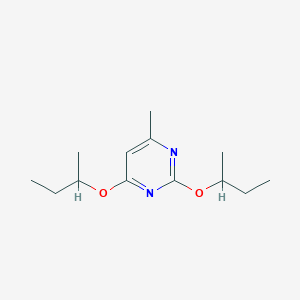
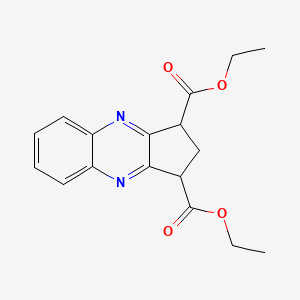
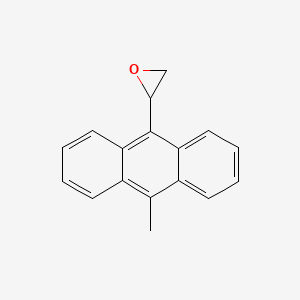
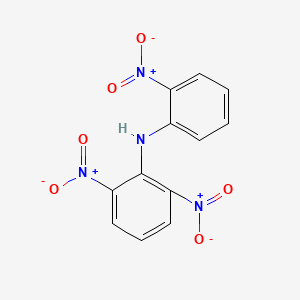
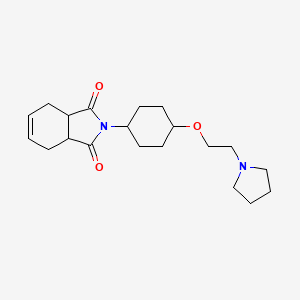
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
